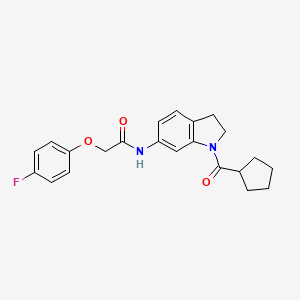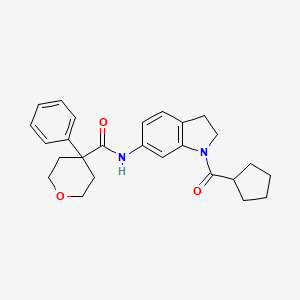![molecular formula C20H29N3O4S B6536139 N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-1-methanesulfonylpiperidine-4-carboxamide CAS No. 1058231-41-6](/img/structure/B6536139.png)
N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-1-methanesulfonylpiperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-1-methanesulfonylpiperidine-4-carboxamide” is a complex organic molecule. It contains an indole ring, which is a common structure in many natural products and pharmaceuticals. The molecule also contains a piperidine ring, which is a common motif in many drugs .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the indole and piperidine rings, and the attachment of the various functional groups. Without specific literature or patents, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The indole and piperidine rings would likely contribute significantly to the overall shape and properties of the molecule .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo chemical reactions. These include the amide groups and the methanesulfonyl group. The exact reactions would depend on the conditions and reagents used .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple polar functional groups would likely make it somewhat soluble in polar solvents. The compound’s melting and boiling points, as well as other physical properties, would depend on the exact arrangement of atoms and the presence of any stereochemistry .Mechanism of Action
properties
IUPAC Name |
N-[1-(2,2-dimethylpropanoyl)-2,3-dihydroindol-6-yl]-1-methylsulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O4S/c1-20(2,3)19(25)23-12-9-14-5-6-16(13-17(14)23)21-18(24)15-7-10-22(11-8-15)28(4,26)27/h5-6,13,15H,7-12H2,1-4H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPUAUBUAUXWOJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC2=C1C=C(C=C2)NC(=O)C3CCN(CC3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-2-phenoxyacetamide](/img/structure/B6536068.png)
![N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-2,6-dimethoxybenzamide](/img/structure/B6536080.png)
![N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-2-(thiophen-2-yl)acetamide](/img/structure/B6536094.png)
![N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-2-(trifluoromethyl)benzamide](/img/structure/B6536101.png)
![N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]thiophene-2-carboxamide](/img/structure/B6536107.png)
![5-bromo-N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]furan-2-carboxamide](/img/structure/B6536111.png)
![N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B6536117.png)
![N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-2-(3-methylphenoxy)acetamide](/img/structure/B6536123.png)
![N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-2-(4-fluorophenoxy)acetamide](/img/structure/B6536128.png)
![N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B6536133.png)
![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-4-(trifluoromethyl)benzamide](/img/structure/B6536151.png)
![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]cyclopentanecarboxamide](/img/structure/B6536159.png)